molecular formula C10H13NO2S B12689838 N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide CAS No. 83863-52-9

N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide

Cat. No.: B12689838
CAS No.: 83863-52-9
M. Wt: 211.28 g/mol
InChI Key: LTMBFZGPQJDUIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) . Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.

Chemical Reactions Analysis

N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of tumor necrosis factor-α converting enzyme (TACE), it prevents the conversion of pro-TNF-α to its active form, thereby reducing inflammation . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity.

Properties

CAS No.

83863-52-9

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-ethyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine

InChI

InChI=1S/C10H13NO2S/c1-2-11-9-7-14(12,13)10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3

InChI Key

LTMBFZGPQJDUIM-UHFFFAOYSA-N

Canonical SMILES

CCNC1CS(=O)(=O)C2=CC=CC=C12

Origin of Product

United States

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